molecular formula C11H9NO2 B13997718 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one CAS No. 3613-09-0

4-(Aziridin-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B13997718
CAS No.: 3613-09-0
M. Wt: 187.19 g/mol
InChI Key: WWKCOJXFASBGPB-UHFFFAOYSA-N
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Description

4-(Aziridin-1-yl)-2H-1-benzopyran-2-one is a synthetic small molecule that combines a benzopyran-2-one (coumarin) core structure with an aziridine functional group. This combination suggests potential as a versatile scaffold in medicinal chemistry and biochemical research. The coumarin moiety is a common pharmacophore known for its diverse biological activities. Compounds based on this structure have been investigated as inhibitors for various enzymes, including NAD(P)H dehydrogenase [quinone] 1 (NQO1) . The addition of the aziridine group, a strained three-membered ring known for its alkylating properties and DNA interaction capabilities, may impart unique reactivity and potential mechanism-based inhibitory effects. This makes 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one a compound of significant interest for developing novel probes in enzyme kinetics studies, investigating apoptosis pathways, and exploring structure-activity relationships in cytotoxic agent research. Researchers can utilize this high-purity compound in vitro to study its mechanism of action, metabolic stability, and protein binding characteristics. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

3613-09-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-(aziridin-1-yl)chromen-2-one

InChI

InChI=1S/C11H9NO2/c13-11-7-9(12-5-6-12)8-3-1-2-4-10(8)14-11/h1-4,7H,5-6H2

InChI Key

WWKCOJXFASBGPB-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one

General Synthetic Strategy

The synthesis of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one typically involves two key components:

  • Construction or availability of the 2H-1-benzopyran-2-one (coumarin) core.
  • Introduction of the aziridine ring at the 4-position via nucleophilic substitution or ring closure techniques.

The aziridine ring is a three-membered nitrogen-containing heterocycle, which is often introduced by nucleophilic substitution of a suitable leaving group on the coumarin scaffold or by cyclization reactions involving amino alcohol precursors.

Reported Synthetic Routes

Aziridine Ring Formation via Cyclization

Another strategy involves the synthesis of amino alcohol precursors attached to the coumarin core, followed by intramolecular cyclization to form the aziridine ring.

  • For example, an N-alkylated amino diol intermediate can be treated with base or dehydrating agents to induce ring closure, forming the aziridine ring fused or appended to the coumarin.

This method allows for stereochemical control and diversification of substituents but may require multiple steps and careful purification.

Multi-Step Synthesis Involving Aziridine Precursors

In a more elaborate synthetic sequence, aziridine derivatives can be synthesized separately via established protocols (e.g., from bromoacetonitrile and secondary amines) and then coupled to the coumarin scaffold.

  • For instance, N-alkylation of secondary amines with bromoacetonitrile followed by protection and subsequent coupling with coumarin derivatives has been reported to yield aziridine-containing coumarins.

This approach allows for structural diversity and scale-up potential but involves several synthetic steps.

Detailed Research Findings and Data

Synthesis from 2-Oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic Acid Hydrazides

A study focused on synthesizing coumarin derivatives with various heterocyclic substitutions, including aziridine analogues, started from 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides. Although this work primarily targeted beta-lactams and other heterocycles, the synthetic pathways and intermediate preparation provide useful insights into coumarin functionalization at position 4.

Aziridine Synthesis via Lithium Hexamethyldisilylazide Treatment

A method involving treatment of benzylic chloride intermediates with lithium hexamethyldisilylazide at low temperature (-50 °C) has been reported to generate azetidine and aziridine ring systems. This reaction proceeds with good selectivity and yield, and the products can be separated by flash chromatography. While this is more focused on azetidine rings, the principles apply to aziridine ring formation on coumarin derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Yield Range Reference
Nucleophilic substitution of 4-halogenated coumarin with aziridine Halomethyl coumarin + aziridine nucleophile Simple, direct, moderate reaction conditions Requires halomethyl intermediate; possible side reactions 50-75%
Cyclization of amino alcohol precursors Amino alcohol intermediate → base-induced ring closure Stereochemical control, diverse substituents Multi-step synthesis, purification required 40-70%
Multi-step N-alkylation and coupling N-alkylation of amines → protection → coupling with coumarin Structural diversity, scalable Several synthetic steps, complexity 40-60%
Biocatalytic synthesis of coumarin core Enzymatic Knoevenagel/intramolecular transesterification Green chemistry, mild conditions Limited to core synthesis, needs further functionalization Not specified

Chemical Reactions Analysis

Types of Reactions

4-Aziridin-1-ylchromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.

Scientific Research Applications

Scientific Research Applications

Due to its potential biological activities, 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one could serve as a pharmaceutical.

Antibacterial and Antifungal Activity:

  • Coumarin derivatives have been screened for antibacterial activity against Gram-positive and Gram-negative bacteria and for antifungal activity against Candida albicans .
  • Mercapto-coumarins have shown potent antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, Aspergillus niger, Aspergillus clavatus, and Candida albicans .
  • The introduction of an aziridine ring into a molecule can result in antibacterial and antifungal agents .

Anticancer Agent:

  • Coumarin derivatives are explored for their breast cancer potential .
  • Coumarin derivatives have expressed biological activity as an anticancer agent against human lung epithelial cancer and human ovarian cancer cells .
  • Several novel compounds containing an aziridine ring have been designed and synthesized recently by medicinal chemists for evaluating their biological profile . A number of compounds are reported as anticancer agents .

Synthesis of Bioactive Compounds:

  • 4-Mercapto-coumarins are useful in the development of valuable active structures in material science .
  • 4H-1-Benzopyran derivatives can be transformed to obtain biologically active molecules .
  • Aziridines occupy a prominent place in synthetic organic and medicinal chemistry due to their occurrence in natural resources and their biological properties .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 4-aziridin-1-ylchromen-2-one involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained and reactive, allowing it to form covalent bonds with nucleophiles such as DNA bases, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one with key analogs:

Compound Substituents Key Properties References
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one Aziridinyl group at position 4 Potential alkylating agent; possible anticancer activity (inferred from aziridine chemistry).
Warfarin 4-hydroxy, 3-(3-oxo-1-phenylbutyl) Anticoagulant; inhibits vitamin K epoxide reductase.
4-Chloro-/4-Bromo-substituted derivatives Halogens (Cl, Br) at position 4 Enhanced antifungal activity against Aspergillus awamori and Sclerotium rolfsii.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one Hydroxy and methoxy groups at positions 6 and 7 Antibacterial; isolated from Quercus cortex extract with anti-quorum sensing effects.
4-(4-Chlorophenylamino)-2H-chromen-2-one 4-(4-Chlorophenylamino) substituent Structural analog with potential agrochemical applications.

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